2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- is a complex organic compound with a unique structure that combines indole, thiazole, and azo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- typically involves multiple steps, including the formation of the indole core, the thiazole ring, and the azo linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Azo Linkage Formation: The azo linkage is typically formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azo linkage, converting it to the corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one derivatives: Compounds with similar indole cores but different substituents.
Thiazole derivatives: Compounds with thiazole rings and various functional groups.
Azo compounds: Compounds with azo linkages and different aromatic groups.
Uniqueness
The uniqueness of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- lies in its combination of indole, thiazole, and azo functionalities This combination imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
CAS No. |
139050-45-6 |
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Molecular Formula |
C34H27ClN6O3S |
Molecular Weight |
635.1 g/mol |
IUPAC Name |
(3E)-3-[[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C34H27ClN6O3S/c35-24-10-14-26(15-11-24)44-27-16-12-25(13-17-27)38-39-32-30(23-6-2-1-3-7-23)36-34(45-32)37-31-28-8-4-5-9-29(28)41(33(31)42)22-40-18-20-43-21-19-40/h1-17H,18-22H2/b37-31+,39-38? |
InChI Key |
GFKNPEJIUGFVRI-JTJCPQIOSA-N |
Isomeric SMILES |
C1COCCN1CN2C3=CC=CC=C3/C(=N\C4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=C(C=C6)Cl)C7=CC=CC=C7)/C2=O |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=C(C=C6)Cl)C7=CC=CC=C7)C2=O |
Origin of Product |
United States |
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